molecular formula C19H20N6O2 B2550150 (E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine CAS No. 618859-69-1

(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine

Cat. No.: B2550150
CAS No.: 618859-69-1
M. Wt: 364.409
InChI Key: FINGJGIIYWMEBV-XSFVSMFZSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazo[1,5-a]pyridine is a fused ring system that combines the imidazole ring with a pyridine ring .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Various 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes were prepared and characterized . The fundamental character and the effects of substituents on the imidazo[1,5-a]pyridine backbone on the electronic character of carbenes were evaluated using rhodium complexes and selenium adducts .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .


Chemical Reactions Analysis

The fundamental character and the effects of substituents on the imidazo[1,5-a]pyridine backbone on the electronic character of carbenes were evaluated using rhodium complexes and selenium adducts .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Rearrangements

  • The synthesis of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements to form imidazo[1,2-a]pyridines and indoles highlight the versatility of nitro-substituted precursors in generating polycyclic heterocyclic systems. These transformations demonstrate the potential of such compounds in synthesizing diverse heterocycles with potential pharmacological activities (Khalafy, Setamdideh, & Dilmaghani, 2002).

Structural Variations and Properties

  • Investigations into the structural variations in the production of polycyclic heterocyclic systems by iron(II)-promoted cyclisations of nitro-substituted precursors have provided insights into the synthesis of primary amines and azo-compounds from intermediates with a nitro-substituent. This research underscores the importance of structural manipulation in enhancing the reactivity and potential applications of these compounds (Bacon & Hamilton, 1974).

Heterocyclic Chemistry and Organic Reactions

  • The formation of fused heterocycles from α-ketohydroximoyl chlorides and heterocyclic amines has been explored, demonstrating the efficiency of nitroso derivatives of imidazo[1,2-a]pyridine and related compounds in synthesizing benzotriazine, benzothiadiazine, and quinazoline derivatives. This area of research showcases the potential for developing novel heterocyclic compounds with varied biological activities (Abdelhamid, Khalifa, & Ghabrial, 1988).

Synthesis and Biological Activity

  • The synthesis of N-(3-Arylmethyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)benzamides through reactions of 4-arylidene-2-phenyl-5(4/f)-oxazolones with pyridin-2-amine under specific conditions illustrates the methodological advancements in creating imidazo[1,2-a]pyridin-2-one derivatives. Such compounds are studied for their potential antiulcer properties, representing a direct application in medicinal chemistry (Tu et al., 2007).

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . The imidazo[1,5-a]pyridine core has increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Properties

IUPAC Name

(E)-N-(4-methylpiperazin-1-yl)-1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-22-9-11-23(12-10-22)20-14-17-18-7-2-3-8-24(18)19(21-17)15-5-4-6-16(13-15)25(26)27/h2-8,13-14H,9-12H2,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINGJGIIYWMEBV-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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